Synthesis of N,N-Bis(carboxymethyl)-L-glutamic acid (GLDA): An In-Depth Technical Guide
Synthesis of N,N-Bis(carboxymethyl)-L-glutamic acid (GLDA): An In-Depth Technical Guide
Executive Summary & Chemical Profile
N,N-Bis(carboxymethyl)-L-glutamic acid, commonly known as Glutamic acid N,N-diacetic acid (GLDA), is a highly effective, biodegradable aminopolycarboxylic acid (APCA) chelating agent[1]. With the increasing regulatory pressure against persistent and potentially toxic chelators like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), GLDA has emerged as a premier "green" alternative[2].
Typically synthesized and utilized as its tetrasodium salt (GLDA-Na4), GLDA acts as a pentadentate ligand, coordinating metal ions through one nitrogen atom and four carboxylate groups. This whitepaper details the core synthetic routes for GLDA, analyzing the mechanistic causality behind experimental choices, impurity profiles, and advanced downstream processing techniques such as bipolar membrane electrodialysis.
Industrial Synthesis Route 1: The Cyanidation (Strecker-Type) Process
The most prevalent industrial method for producing GLDA is a double Strecker-type synthesis utilizing monosodium glutamate (MSG), formaldehyde, and a cyanide source (HCN or NaCN)[3].
Mechanism & Causality
The reaction proceeds via the initial formation of a Schiff base when L-glutamic acid reacts with formaldehyde. Subsequent nucleophilic attack by the cyanide ion yields a nitrile intermediate, L-glutamic acid diacetonitrile (GLDN)[4].
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Causality of Temperature Control: The initial nitrile formation is highly exothermic and is typically controlled at lower temperatures (e.g., 10–45°C) to prevent the degradation of formaldehyde and minimize side reactions[5]. The subsequent hydrolysis step requires high temperatures (≥90°C) and strongly alkaline conditions to convert the nitrile groups into carboxylates, driving off the ammonia byproduct as a gas[3][6].
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Impurity Profile: A critical drawback of this route is the generation of ammonia. If ammonia reacts with unconsumed formaldehyde and cyanide, it forms NTA (nitrilotriacetic acid), a known carcinogen[7].
Experimental Protocol: Continuous Reactor Setup
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Reagent Feed: Continuously feed aqueous solutions of monosodium glutamate (40%), formaldehyde (37%), and sodium cyanide (30%) into a primary stirred-tank reactor[3].
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Nitrile Formation: Maintain the first reactor at 10–45°C under vigorous stirring to form the GLDN intermediate[3][5].
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Alkaline Hydrolysis: Transfer the mixture to a secondary reactor maintained at >90°C. Dose with 50% NaOH solution to facilitate hydrolysis[3][6].
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Ammonia Stripping: Continuously vent and collect the ammonia gas generated during hydrolysis[3].
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Work-up: Decolorize the resulting GLDA-Na4 solution using activated carbon, filter, and adjust the concentration to the standard commercial 47% active solution[3].
Industrial Synthesis Route 2: The Chloroacetic Acid (Alkylation) Process
To avoid the extreme toxicity of hydrogen cyanide and the formation of carcinogenic NTA, the alkylation route using chloroacetic acid (or monochloroacetic acid, MCA) is highly preferred for green chemistry applications[7].
Mechanism & Causality
This route relies on the nucleophilic substitution (N-alkylation) of the primary amine protons of L-glutamic acid by the carboxymethyl groups of chloroacetic acid[1].
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Causality of pH Control (pH 10–11): The reaction must be strictly maintained between pH 10 and 11. If the pH drops below 10, the amine group of glutamic acid becomes protonated, losing its nucleophilicity and halting the reaction. If the pH exceeds 11, the hydroxide ions outcompete the amine, leading to the rapid hydrolysis of chloroacetic acid into glycolic acid (a wasteful byproduct)[1][7].
-
Impurity Profile: This process produces stoichiometric amounts of sodium chloride (NaCl) as a byproduct, which can impact the solubility and application of the final product if not managed[7].
Experimental Protocol: Laboratory/Pilot Scale
-
Preparation: Dissolve L-glutamic acid in an aqueous NaOH or KOH solution to deprotonate the carboxylic acid groups and the amine[1].
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Addition: Heat the solution to 60–70°C. Add an aqueous solution of 2-chloroacetic acid dropwise under continuous stirring[1].
-
pH Maintenance: Continuously monitor the pH. Dose with 50% NaOH (or KOH) solution to strictly maintain the pH between 10 and 11 throughout the addition[1].
-
Reaction: Maintain the temperature at 60–70°C for 4 hours to ensure complete double alkylation[1].
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Purification: Concentrate the mixture via rotary evaporation. The resulting solid can be washed with methanol to remove impurities, yielding purified GLDA (up to 87% yield)[1].
Workflow for the synthesis of GLDA via the Chloroacetic Acid (Alkylation) route.
Alternative Laboratory Route: 2-Chloroacetonitrile Pathway
A hybrid approach documented in recent patents utilizes 2-chloroacetonitrile. This method avoids HCN gas while maintaining high yields and preventing NTA formation[2].
Experimental Protocol
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Dissolution: Add 100g of L-glutamic acid and 200g of deionized water into a four-necked flask. Stir and cool to 30°C[8].
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Cyanation: Over 0.5–2 hours, simultaneously add 102.7g of 2-chloroacetonitrile and 105.8g of an organic base (e.g., pyridine or triethylamine) while maintaining 30°C[2][8].
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Catalysis: Add 10g of zinc chloride and reflux the mixture for 3 hours to form the GLDN intermediate[8].
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Hydrolysis: Add 356g of 30% NaOH solution and reflux for an additional 2 hours to drive off ammonia and form GLDA-Na4[8].
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Decolorization: Add activated carbon, stir for 3 hours, filter, and concentrate to yield a ~41% GLDA-Na4 solution (Yield: ~90%)[8].
Comparison of the three primary synthetic pathways for GLDA-Na4 from L-Glutamic Acid.
Downstream Processing: Bipolar Membrane Electrodialysis (BPM)
While GLDA is synthesized as a tetrasodium salt (GLDA-Na4, pH ~13.5), certain formulations require the fully protonated acid form (GLDA-H4, pH < 1.8)[9].
The Challenge: Direct chemical acidification using hydrochloric acid (HCl) generates massive amounts of NaCl (up to 12 wt%), which causes the GLDA to crystallize prematurely and complicates purification[10].
The Solution: Bipolar Membrane Electrodialysis (BPM). BPM utilizes a specialized electrodialysis stack containing bipolar membranes and cation exchange membranes. Under an electric field, the bipolar membrane splits water into H+ and OH- ions[11]. The Na+ cations from the GLDA-Na4 stream migrate through the cation-permeable membrane toward the cathode, while H+ ions are continuously injected into the product stream[9]. This results in "salt-free" acidification, allowing for the isolation of highly pure, crystalline GLDA-H4[9].
Bipolar Membrane Electrodialysis (BPM) workflow for salt-free acidification of GLDA.
Comparative Data Summary
The following table summarizes the key metrics and impurity profiles of the discussed synthesis routes, providing a clear matrix for process selection based on regulatory and economic constraints.
| Synthesis Route | Primary Reagents | Typical Yield | Major Byproducts / Impurities | Environmental / Safety Impact |
| Cyanidation (Strecker) | MSG, Formaldehyde, HCN/NaCN | >90% | Ammonia, NTA (carcinogen) | High toxicity of HCN; NTA formation requires strict control. |
| Alkylation (MCA) | MSG, Chloroacetic Acid, NaOH | ~87% | NaCl, Glycolic Acid | Green process; avoids cyanide. High salt load requires management. |
| 2-Chloroacetonitrile | MSG, 2-Chloroacetonitrile, Base | ~90% | Ammonia, Zinc salts | Moderate toxicity; easier waste treatment than HCN. |
References
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Ataman Kimya. "TETRASODIUM GLUTAMATE DIACETATE." Available at: [Link]
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Universiti Kebangsaan Malaysia (UKM). "Integrated Investigation on the Synthesis, Computational Analysis, Thermal Stability, and Performance of Eco-Friendly Chelating Agents for Calcium Ions." Available at:[Link]
- Google Patents (CN102827016B). "Preparation of novel green chelating agent glutamic diacetate tetracetic acid metal salt.
- Google Patents (CN101784514B). "Glutamic acid N,N-diacetic amide, glutamic acid N-acetic amide n-acetonitrile, alkali metal salts thereof, process to prepare them and their use.
- Google Patents (EP3484988B1). "Process for manufacturing of mgda and glda containing granules, the granules and their use.
- Google Patents (US20150321995A1). "Crystalline particles of glutamic acid N,N-diacetic acid.
-
European Patent Office (EP2086923). "PROCESS TO PREPARE AMINO ACID-N, N-DIACETIC ACID COMPOUNDS." Available at: [Link]
-
Scribd. "Biodegradable Chelating Agents." Available at:[Link]
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